2-Furoic Acid-d3

Description

BenchChem offers high-quality 2-Furoic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furoic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

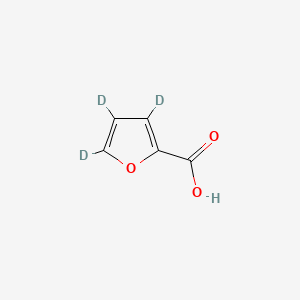

3,4,5-trideuteriofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDYUVBFMFKNZ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Furoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Furoic acid-d3 is the deuterated form of 2-furoic acid, an organic compound derived from the oxidation of furfural. In the realm of scientific research and drug development, stable isotope-labeled compounds like 2-furoic acid-d3 are indispensable tools. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This key difference allows it to be used as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the precise quantification of 2-furoic acid in various biological matrices. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 2-furoic acid-d3.

Chemical and Physical Properties

2-Furoic acid-d3 shares most of its physicochemical properties with the unlabeled 2-furoic acid, with the primary distinction being its increased molecular weight due to the presence of three deuterium atoms. The properties of both compounds are summarized below for comparison.

| Property | 2-Furoic Acid-d3 | 2-Furoic Acid |

| Synonyms | 3,4,5-trideuteriofuran-2-carboxylic acid | Furan-2-carboxylic acid, Pyromucic acid |

| CAS Number | 40073-83-4[1][2] | 88-14-2[1] |

| Molecular Formula | C₅HD₃O₃[2] | C₅H₄O₃ |

| Molecular Weight | 115.10 g/mol [2] | 112.08 g/mol |

| Melting Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 133-134 °C |

| Boiling Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 230-232 °C |

| Solubility in Water | Not explicitly available for d3; expected to be similar to the unlabeled form. | 37 g/L at 20 °C |

| Appearance | Typically a white to off-white solid. | White crystalline powder. |

Applications in Research and Drug Development

The primary application of 2-furoic acid-d3 is as an internal standard for the quantitative analysis of 2-furoic acid in biological samples such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in quantification.

2-Furoic acid itself is a metabolite of furfural, a compound found in various heated food products and used in some industrial processes.[4] Therefore, the accurate measurement of 2-furoic acid can serve as a biomarker for exposure to furfural or as an indicator of the consumption of certain foods. In the context of drug development, understanding the metabolic fate of drug candidates is crucial. If a drug molecule contains a furan moiety that can be metabolized to 2-furoic acid, 2-furoic acid-d3 would be an essential tool for pharmacokinetic and metabolism studies.

Experimental Protocols

Quantification of 2-Furoic Acid in Human Urine using LC-MS/MS with 2-Furoic Acid-d3 as an Internal Standard

This protocol is a representative example compiled from established methodologies for the analysis of small molecules in biological fluids.

1. Materials and Reagents:

-

2-Furoic acid analytical standard

-

2-Furoic acid-d3 (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human urine samples

2. Standard Solution Preparation:

-

Prepare stock solutions of 2-furoic acid and 2-furoic acid-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 2-furoic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working internal standard solution of 2-furoic acid-d3 at a concentration of 1 µg/mL in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.

-

To a 100 µL aliquot of each urine sample, add 10 µL of the 1 µg/mL 2-furoic acid-d3 internal standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The specific gradient should be optimized for the separation of 2-furoic acid from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions:

-

2-Furoic acid: Precursor ion (Q1) m/z 111.0 -> Product ion (Q3) m/z 67.0 (corresponding to the loss of CO₂).

-

2-Furoic acid-d3: Precursor ion (Q1) m/z 114.0 -> Product ion (Q3) m/z 70.0.

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standards.

-

Determine the concentration of 2-furoic acid in the urine samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantification of 2-Furoic Acid

Caption: A typical experimental workflow for the quantification of 2-furoic acid in urine using an internal standard.

Metabolic Pathway of Furfural to 2-Furoic Acid

Caption: Simplified metabolic pathway of furfural, leading to the formation of 2-furoic acid and its subsequent metabolites.[5]

References

- 1. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 2-Furoic Acid-d3 for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, purification, and characterization of 2-Furoic Acid-d3 (3,4,5-trideuteriofuran-2-carboxylic acid), a stable isotope-labeled compound crucial for various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry.[1][2]

Introduction

2-Furoic acid is an organic compound derived from furfural, which is produced from biomass.[3] Its deuterated analogue, 2-Furoic Acid-d3, is of significant interest in pharmaceutical and metabolic research. The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the tracking of molecules in biological systems and can alter pharmacokinetic profiles by affecting metabolic pathways (the Kinetic Isotope Effect).[1][4] This guide outlines a plausible synthetic route and robust purification protocol to obtain high-purity 2-Furoic Acid-d3 for research use.

Physicochemical Properties

A summary of the key properties of 2-Furoic Acid and its d3-labeled isotopologue is presented below.

| Property | 2-Furoic Acid | 2-Furoic Acid-d3 | Reference(s) |

| IUPAC Name | Furan-2-carboxylic acid | 3,4,5-Trideuteriofuran-2-carboxylic acid | [3][5] |

| Molecular Formula | C₅H₄O₃ | C₅HD₃O₃ | [4][6] |

| Molecular Weight | 112.08 g/mol | 115.10 g/mol | [4][6] |

| CAS Number | 88-14-2 | 40073-83-4 | [3][4] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |

| Melting Point | 128-132 °C | Not specified, expected to be similar to parent | [3] |

| Solubility | Soluble in hot water, ether, and acetone | Expected to have similar solubility | [3][7] |

Synthesis of 2-Furoic Acid-d3

Several methods can be employed for the deuteration of furan rings, including base-catalyzed hydrogen-deuterium exchange and the use of organometallic intermediates.[8][9] The use of furyl-lithium intermediates provides a regioselective and efficient route for introducing deuterium at specific positions on the furan ring.[8] The following protocol describes a plausible synthetic pathway.

Synthetic Pathway Overview

The proposed synthesis involves a multi-step process starting from 2-furoic acid, proceeding through halogenation, lithium-halogen exchange, and finally quenching with a deuterium source to install the deuterium atoms at the 3, 4, and 5 positions.

Caption: Proposed synthetic pathway for 2-Furoic Acid-d3.

Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles for deuteration.[8]

Step 1: Protection of the Carboxylic Acid

-

Dissolve 2-furoic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the corresponding ester.

-

Neutralize the reaction, extract the ester with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Halogenation

-

This step is highly substrate-dependent and requires careful optimization to achieve tri-halogenation at the desired positions. It may require multiple steps or specific catalysts.

-

Dissolve the protected 2-furoic acid ester (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).

-

Add a halogenating agent (e.g., N-Bromosuccinimide or Br₂) portion-wise while monitoring the reaction by GC-MS or NMR. A Lewis acid catalyst may be required.

-

Upon completion, quench the reaction, wash with an aqueous solution of sodium thiosulfate, dry the organic layer, and concentrate. Purify the tri-halogenated intermediate by column chromatography.

Step 3: Deuteration via Lithium-Halogen Exchange

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the purified tri-halogenated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (a slight excess, e.g., 3.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Quench the reaction by the slow addition of deuterium oxide (D₂O, >5 eq).

-

Allow the reaction to warm to room temperature. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Deprotection (Hydrolysis)

-

Dissolve the crude deuterated ester in a mixture of THF and water.

-

Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until saponification is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with cold 1M HCl.

-

Extract the 2-Furoic Acid-d3 product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude 2-Furoic Acid-d3 requires purification to remove unreacted starting materials, by-products, and residual solvents. Recrystallization is an effective method for purifying 2-furoic acid.[10]

Purification Workflow

Caption: General workflow for the purification of 2-Furoic Acid-d3.

Recrystallization Protocol

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of boiling water to just dissolve the solid.[10] If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.

-

Dry the purified crystals under high vacuum to remove all traces of solvent. A typical yield after purification might range from 60-80%, with purity >98%.

Characterization and Quality Control

Confirming the identity, chemical purity, and isotopic enrichment of the final product is critical. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]

Analytical Workflow

Caption: Analytical workflow for quality control of 2-Furoic Acid-d3.

Expected Analytical Data

The following table summarizes the expected analytical results for successful synthesis.

| Analysis | Expected Result for 2-Furoic Acid | Expected Result for 2-Furoic Acid-d3 | Reference(s) |

| ¹H NMR (in DMSO-d₆) | δ ~7.9 (H5), ~7.2 (H3), ~6.6 (H4) ppm | Absence or significant reduction of signals at ~7.9, ~7.2, and ~6.6 ppm. | [12] |

| Mass Spec (EI) | M⁺ peak at m/z 112 | M⁺ peak at m/z 115 | [13] |

| Chemical Purity (HPLC/GC) | >98% | >98% | N/A |

| Isotopic Purity (NMR/MS) | N/A | ≥98 atom % D | [14] |

¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the disappearance of proton signals corresponding to the deuterated positions. For 3,4,5-trideuterio-2-furoic acid, the three signals for the furan ring protons should be absent or greatly diminished.

Mass Spectrometry: The molecular ion peak in the mass spectrum will shift by +3 mass units compared to the unlabeled compound, confirming the incorporation of three deuterium atoms.[5][13] High-resolution mass spectrometry can be used to confirm the exact mass.

Chromatography (GC/HPLC): These techniques are essential for determining the chemical purity of the final compound, ensuring it is free from starting materials and by-products. Gas chromatography can also be used to separate isotopologues.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Furoic Acid-d3 | C5H4O3 | CID 57607861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. Preparation of deuteriated furan- and thiophen-2-carbaldehydes and -2-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

- 13. 2-Furancarboxylic acid [webbook.nist.gov]

- 14. 2-Furoic-d3 Acid | CAS 40073-83-4 | LGC Standards [lgcstandards.com]

- 15. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment Analysis of 2-Furoic Acid-d3

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and enrichment of 2-Furoic Acid-d3. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols and data analysis techniques essential for the accurate characterization of this deuterated compound.

Introduction to 2-Furoic Acid-d3

2-Furoic acid-d3 (3,4,5-trideuteriofuran-2-carboxylic acid) is a deuterated analog of 2-furoic acid, an organic compound naturally found in various food products and used as a flavoring agent and preservative.[1] The replacement of hydrogen atoms with deuterium at specific positions in the molecule makes it a valuable internal standard for mass spectrometry-based quantitative analyses in pharmacokinetic and metabolic studies. Accurate determination of its isotopic purity and enrichment is critical to ensure the reliability of such applications.

Chemical Structure:

-

2-Furoic Acid: C₅H₄O₃

-

2-Furoic Acid-d3: C₅HD₃O₃

Isotopic Purity and Enrichment: Core Concepts

Isotopic Purity refers to the percentage of a specific isotope at a given atomic position. For 2-Furoic Acid-d3, it is the percentage of deuterium at the 3, 4, and 5 positions of the furan ring.

Isotopic Enrichment is the mole fraction of the isotopically labeled molecule in the total amount of the substance. It is a measure of the abundance of the deuterated species (e.g., C₅HD₃O₃) relative to the unlabeled (C₅H₄O₃) and partially deuterated species.

Analytical Techniques for Isotopic Analysis

The primary analytical techniques for determining the isotopic purity and enrichment of 2-Furoic Acid-d3 are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic enrichment. The analysis focuses on the relative abundance of the different isotopologues of 2-furoic acid.

Expected Isotopologues of 2-Furoic Acid-d3:

| Isotopologue | Molecular Formula | Nominal Mass (Da) |

| Unlabeled (d0) | C₅H₄O₃ | 112 |

| d1 | C₅H₃DO₃ | 113 |

| d2 | C₅H₂D₂O₃ | 114 |

| Fully Labeled (d3) | C₅HD₃O₃ | 115 |

Table 1: Theoretical Mass and Abundance of 2-Furoic Acid-d3 Isotopologues. This table is a hypothetical representation based on a typical isotopic enrichment of 98%. The actual distribution may vary between batches.

| Isotopologue | Theoretical m/z | Expected Relative Abundance (%) |

| [M+H]⁺ of d0 | 113.0239 | < 1 |

| [M+H]⁺ of d1 | 114.0302 | ~2 |

| [M+H]⁺ of d2 | 115.0365 | ~5 |

| [M+H]⁺ of d3 | 116.0428 | > 92 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to determine both the position and the extent of deuteration. Both ¹H NMR and ²H NMR are valuable techniques for this purpose.

¹H NMR Analysis:

In the ¹H NMR spectrum of unlabeled 2-furoic acid, distinct signals are observed for the protons at the 3, 4, and 5 positions of the furan ring. For 2-Furoic Acid-d3, the intensity of these signals will be significantly reduced due to the substitution of hydrogen with deuterium. The isotopic purity can be calculated by comparing the integral of the residual proton signals in the deuterated sample to the integral of a known internal standard or the signal of the non-deuterated proton at position 2.

²H NMR Analysis:

Deuterium NMR (²H NMR) directly detects the deuterium nuclei. The spectrum of 2-Furoic Acid-d3 will show signals corresponding to the deuterium atoms at the 3, 4, and 5 positions. The relative integrals of these signals can be used to confirm the positions of deuteration and to quantify the isotopic purity at each site.

Table 2: Expected NMR Data for 2-Furoic Acid and 2-Furoic Acid-d3. Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Compound | Chemical Shift (δ) of Furan Ring Protons/Deuterons |

| ¹H | 2-Furoic Acid | H3: ~7.22 ppm, H4: ~6.64 ppm, H5: ~7.90 ppm |

| ¹H | 2-Furoic Acid-d3 | H3, H4, H5: Significantly reduced intensity |

| ²H | 2-Furoic Acid-d3 | D3, D4, D5: Signals expected at chemical shifts similar to their proton counterparts |

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

This protocol outlines a general procedure for the analysis of 2-Furoic Acid-d3 using LC-HRMS.

4.1.1. Sample Preparation:

-

Prepare a stock solution of 2-Furoic Acid-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

4.1.2. LC-HRMS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Scan Range: m/z 100-200.

-

Resolution: > 60,000.

4.1.3. Data Analysis:

-

Acquire the full scan mass spectrum of the 2-Furoic Acid-d3 peak.

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic enrichment is reported as the percentage of the d3 isotopologue.

NMR Spectroscopy Protocol for Isotopic Purity Analysis

4.2.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Furoic Acid-d3 in a deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Add a known amount of an internal standard with a signal in a clean region of the spectrum if quantitative ¹H NMR is to be performed.

4.2.2. NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay to allow for quantitative integration.

-

-

²H NMR:

-

Acquire a one-dimensional ²H NMR spectrum.

-

4.2.3. Data Analysis:

-

¹H NMR:

-

Integrate the residual signals for the protons at positions 3, 4, and 5.

-

Integrate the signal of the internal standard or the non-deuterated proton.

-

Calculate the percentage of deuteration at each position based on the reduction in the integral value relative to the standard.

-

-

²H NMR:

-

Integrate the signals corresponding to the deuterium atoms at positions 3, 4, and 5.

-

The relative integrals confirm the positions of deuteration and can be used to assess the relative isotopic purity at each site.

-

Visualizing the Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the analysis of 2-Furoic Acid-d3.

Caption: Workflow for Isotopic Enrichment Analysis by LC-HRMS.

Caption: Workflow for Isotopic Purity Analysis by NMR Spectroscopy.

Fragmentation Analysis for Positional Confirmation

Electron ionization (EI) mass spectrometry can be employed to study the fragmentation pattern of 2-Furoic Acid. By comparing the fragmentation of the unlabeled compound with that of 2-Furoic Acid-d3, the positions of the deuterium labels can be confirmed. For instance, the loss of a CHO group (m/z 29) is a common fragmentation pathway for aldehydes and similar structures. In 2-Furoic Acid-d3, the observation of a corresponding loss of a CDO group would provide evidence for deuteration on the furan ring.

Conclusion

The accurate determination of isotopic purity and enrichment of 2-Furoic Acid-d3 is paramount for its effective use in quantitative analytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive characterization of this important internal standard. The methodologies and workflows presented in this guide offer a solid foundation for researchers and scientists to ensure the quality and reliability of their investigations.

References

Commercial suppliers and availability of 2-Furoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Commercial Availability and Application of 2-Furoic Acid-d3.

This guide provides a comprehensive overview of 2-Furoic Acid-d3, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 2-furoic acid. 2-Furoic acid is a key biomarker of exposure to furan and furfural, compounds of significant interest in toxicology, food science, and drug metabolism studies. This document details the commercial availability of its deuterated analog, typical analytical methodologies, and the relevant metabolic context.

Commercial Availability and Supplier Specifications

2-Furoic Acid-d3 is available from several specialized chemical suppliers. It is typically supplied as a neat solid with high isotopic and chemical purity, crucial for its role as an internal standard in quantitative mass spectrometry.

| Supplier | Product Name | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Quantities |

| Toronto Research Chemicals (TRC) | 2-Furoic Acid-d3 | F863777 | 40073-83-4 | C₅HD₃O₃ | ~115.10 | Not specified, sold for research | 10 mg, 50 mg, 100 mg |

| LGC Standards | 2-Furoic-d3 Acid | CDN-D-5791 | 40073-83-4 | C₅D₃HO₃ | ~115.10 | 98 atom % D, min 98% Chemical Purity | 0.5 g, 1 g |

| MedChemExpress | 2-Furoic acid-d3 | HY-W012946S | 40073-83-4 | C₅HD₃O₃ | 115.10 | Not specified, sold for research | Research quantities |

| TargetMol | 2-Furoic Acid-d3 | T6513 | 40073-83-4 | C₅HD₃O₃ | 115.10 | Not specified, sold for research | Research quantities |

| CymitQuimica | 2-Furoic-d3 Acid | 3U-D5791 | 40073-83-4 | C₅D₃HO₃ | ~115.10 | 98 atom % D | 500 mg, 1 g |

Note: Product details, catalog numbers, and availability are subject to change. Please consult the respective supplier's website for the most current information.

Application in Quantitative Analysis: Experimental Protocols

2-Furoic Acid-d3 is the ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of endogenous 2-furoic acid in biological matrices like urine and plasma.[1] Its use corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.

A typical workflow for the analysis of total 2-furoic acid in urine involves hydrolysis of conjugates, extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: General workflow for urinary 2-furoic acid analysis.

Detailed Methodologies

The following protocol is a representative example compiled from established methods for urinary organic acid analysis.[2][3]

-

Standard Preparation : Prepare a stock solution of 2-Furoic Acid-d3 in a suitable solvent (e.g., methanol or acetonitrile). From this, create a working internal standard (IS) solution at a fixed concentration.

-

Sample Preparation :

-

To 1-2 mL of urine in a glass tube, add a precise volume of the 2-Furoic Acid-d3 IS working solution.

-

Add an equal volume of 8M sodium hydroxide (NaOH) to the sample.

-

Cap the tube and heat at approximately 95°C for 1 hour to hydrolyze glycine conjugates.

-

Cool the sample, then acidify to a low pH (~1-2) with hydrochloric acid (HCl).

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as ethyl acetate, and agitating thoroughly.

-

Centrifuge the sample to separate the layers and transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution :

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume of the LC-MS mobile phase.

-

-

LC-MS/MS Analysis :

-

Chromatography : Use a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid) as mobile phases.

-

Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific mass-to-charge (m/z) transitions for both 2-furoic acid and 2-Furoic Acid-d3 using Multiple Reaction Monitoring (MRM).

-

Core Signaling and Metabolic Pathways

2-Furoic acid is not a signaling molecule but a terminal metabolite of furan and its derivatives, which are generated from the thermal degradation of carbohydrates.[4] The primary metabolic pathway involves the oxidation of the aldehyde group in furfural.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. academic.oup.com [academic.oup.com]

- 3. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Decoding the Deuterated Molecule: A Guide to Interpreting a 2-Furoic Acid-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical development and metabolic research necessitates a thorough understanding of their quality control documentation. A Certificate of Analysis (CoA) for a deuterated compound like 2-Furoic Acid-d3 provides critical data on its identity, purity, and isotopic composition. This technical guide offers an in-depth interpretation of a typical 2-Furoic Acid-d3 CoA, detailing the analytical techniques employed and the significance of the reported data.

Quantitative Data Summary

A Certificate of Analysis for 2-Furoic Acid-d3 will typically present the following key quantitative parameters. The data is summarized here for clarity and easy comparison.

| Parameter | Typical Specification | Significance |

| Chemical Purity (HPLC) | >98% | Indicates the percentage of the desired 2-Furoic Acid molecule, irrespective of its isotopic composition, relative to other chemical entities. |

| Isotopic Enrichment | >98% | Represents the percentage of deuterium atoms at the specified labeled positions (in this case, the 3, 4, and 5 positions of the furan ring). |

| Deuterium Incorporation | >98 atom % D | A measure of the average deuterium content across all molecules in the sample. |

| Residual Solvents | Varies by solvent (e.g., <0.5%) | Quantifies the amount of solvent remaining from the synthesis and purification processes. |

| Water Content (Karl Fischer) | <0.5% | Measures the amount of water present in the material. |

| Elemental Analysis | Conforms to theoretical values (C, H) | Confirms the elemental composition of the compound. Note that for deuterated compounds, the hydrogen value will be lower than the non-deuterated analog. |

Experimental Protocols: The Analytical Backbone

The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding the methodologies behind these tests is crucial for a comprehensive interpretation of the results.

Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Methodology: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of a substance. A solution of the 2-Furoic Acid-d3 is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The separation of the analyte from any impurities is based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, generating a chromatogram. The area of the peak corresponding to 2-Furoic Acid-d3 relative to the total area of all peaks provides the chemical purity.

A reverse-phase HPLC method is commonly used for analyzing 2-Furoic acid and its derivatives[1].

Isotopic Purity and Enrichment: NMR and Mass Spectrometry

Determining the isotopic composition of a deuterated compound is a multi-faceted process that often involves both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and the quantification of isotopic enrichment[2][3].

-

¹H NMR (Proton NMR): In a highly deuterated compound like 2-Furoic Acid-d3, the proton signals will be significantly diminished at the deuterated positions. ¹H NMR is exceptionally precise for quantifying the small amounts of residual protons[4]. By comparing the integration of these residual proton signals to a known internal standard, the overall isotopic enrichment can be accurately determined. The spectrum should also be consistent with the expected structure of the molecule.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where only the deuterated positions are visible. This allows for the confirmation of the deuterium labeling pattern and can be used for quantitative determination of deuterium atom percentage.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic purity by analyzing the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition[4][5][6][7].

Methodology: The 2-Furoic Acid-d3 sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 2-Furoic Acid-d3, the mass spectrometer will detect a cluster of ions corresponding to molecules with varying numbers of deuterium atoms (e.g., d3, d2, d1, d0). The relative abundance of these ions is used to calculate the isotopic purity and confirm the isotopic distribution[5][7].

Water Content: Karl Fischer Titration

Methodology: Karl Fischer titration is a highly specific and accurate method for the determination of water content. The sample is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically, and the amount of water is calculated based on the volume of titrant consumed.

Visualizing the Workflow and Concepts

To better illustrate the relationships between the analytical processes and the concepts of purity, the following diagrams are provided.

Conclusion

A Certificate of Analysis for 2-Furoic Acid-d3 is more than just a document of compliance; it is a detailed scientific report. For researchers and drug developers, a proficient understanding of the data presented and the methodologies used to obtain it is paramount for ensuring the quality and reliability of their work. By carefully examining the chemical purity, isotopic enrichment, and other parameters, scientists can proceed with confidence in the integrity of their starting materials. It is important to distinguish between isotopic enrichment, which refers to the percentage of deuterium at a specific labeled position, and species abundance, which is the percentage of the total molecules that have a specific isotopic composition[4].

References

- 1. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Degradation of 2-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoic acid, a key bio-based platform chemical and a significant compound in food chemistry and pharmaceutical synthesis, undergoes thermal degradation primarily through decarboxylation to yield furan. This process is of considerable interest due to the potential formation of furan in heat-treated foods and its implications for the stability of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the thermal degradation of 2-furoic acid, summarizing the available quantitative data, outlining detailed experimental protocols for its study, and presenting the degradation pathway. Due to a lack of available literature, a comparative analysis with a deuterated analog is not included at this time.

Introduction

2-Furoic acid is a furan-containing carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also naturally present in various food products and can be formed during the thermal processing of food through the Maillard reaction and caramelization. The thermal stability of 2-furoic acid is a critical parameter in these applications, as its degradation can lead to the formation of furan, a compound classified as a possible human carcinogen. Understanding the mechanism and kinetics of this degradation is therefore essential for process optimization and safety assessment.

Thermal Degradation Pathway

The principal thermal degradation pathway for 2-furoic acid is a decarboxylation reaction, where the carboxylic acid group is eliminated as carbon dioxide (CO₂), resulting in the formation of furan.[1][2] This reaction is reported to be initiated at temperatures in the range of 140-160 °C under dry heating conditions.[1][2][3]

The proposed mechanism involves a concerted pericyclic reaction where the carboxyl proton is transferred to the C5 position of the furan ring, leading to the simultaneous cleavage of the C-C bond and the formation of furan and carbon dioxide.

Caption: Thermal Decarboxylation of 2-Furoic Acid.

Quantitative Data

Quantitative kinetic data for the thermal decarboxylation of 2-furoic acid is sparse in the literature. Most studies focus on the formation of furan in complex food matrices rather than determining the fundamental kinetic parameters of the isolated reaction. One study on the enzymatic decarboxylation of a related compound, 2,5-furandicarboxylic acid, reported an activation energy of 80.7 kJ/mol, however, this is not directly transferable to the thermal degradation of 2-furoic acid.[4][5]

A supporting information file associated with a study on the cross-ketonization of 2-furoic acid presented thermogravimetric analysis (TGA) data for 2-furoic acid and its complexes with MgO and CaO. The TGA of pure 2-furoic acid shows a significant weight loss event corresponding to its decarboxylation.[6]

| Parameter | Value | Conditions | Reference |

| Degradation Onset Temperature | ~140-160 °C | Dry heating | [1][2][3] |

| Primary Degradation Product | Furan | Thermal Decarboxylation | [1][2] |

Note: The table above summarizes the qualitative and semi-quantitative data available. There is a clear need for further research to establish a comprehensive kinetic model for the thermal degradation of 2-furoic acid.

Deuterated Analog: A Data Gap

A thorough review of the scientific literature reveals a significant gap in the data concerning the thermal degradation of deuterated analogs of 2-furoic acid. Consequently, a comparative analysis of the degradation behavior and any potential kinetic isotope effects for the thermal decarboxylation of 2-furoic acid cannot be provided at this time. The study of such an analog would be invaluable in elucidating the reaction mechanism, particularly in confirming the role of the carboxylic proton transfer in the rate-determining step.

Experimental Protocols

To investigate the thermal degradation of 2-furoic acid and its potential deuterated analogs, a combination of thermal analysis and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to determine the thermal stability and decomposition profile of 2-furoic acid.

Objective: To determine the onset temperature of degradation and the mass loss associated with decarboxylation.

Methodology:

-

Place a precisely weighed sample (5-10 mg) of 2-furoic acid into a TGA crucible.

-

Heat the sample from ambient temperature to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show a step-wise mass loss corresponding to the decarboxylation of the acid. The onset temperature of this mass loss is the initial degradation temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal degradation.

Objective: To identify the degradation products of 2-furoic acid at various temperatures.

Methodology:

-

A small, accurately weighed amount of 2-furoic acid is introduced into the pyrolysis unit.

-

The sample is rapidly heated to a set temperature (e.g., in the range of 150-300 °C) in an inert atmosphere (e.g., helium).

-

The volatile pyrolysis products are swept directly into the gas chromatograph for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Caption: Experimental Workflow for Studying Thermal Degradation.

Conclusion

The thermal degradation of 2-furoic acid proceeds primarily through decarboxylation to form furan, a reaction of significant interest in both food and pharmaceutical sciences. While the general pathway and onset temperature range have been established, there is a notable lack of detailed quantitative kinetic data. Furthermore, the absence of studies on deuterated analogs of 2-furoic acid prevents a deeper mechanistic understanding through the analysis of kinetic isotope effects. The experimental protocols outlined in this guide, utilizing TGA and Py-GC-MS, provide a robust framework for future research to fill these knowledge gaps. Such studies are crucial for the development of effective strategies to mitigate furan formation in thermally processed materials and to ensure the stability of 2-furoic acid-containing products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

Navigating the Safety Landscape of 2-Furoic Acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 2-Furoic Acid-d3. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of its non-deuterated analogue, 2-Furoic Acid, and incorporates general best practices for handling deuterated compounds. This information is critical for ensuring a safe laboratory environment and minimizing occupational health risks.

Hazard Identification and Classification

2-Furoic Acid is classified as a hazardous substance.[1] Based on available data for the non-deuterated compound, 2-Furoic Acid-d3 should be handled with the same level of caution. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Signal Word: Danger/Warning[2][3]

Hazard Pictogram:

-

Exclamation mark (GHS07)[2]

Toxicological Data

Toxicological data for 2-Furoic Acid provides a basis for understanding the potential health effects of its deuterated form. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

| Toxicity Data for 2-Furoic Acid | |

| Acute Toxicity | Intraperitoneal (mouse) LD50: 100 mg/kg.[1] |

| Oral (rat) LD50: 100 mg/kg.[4] | |

| Skin Corrosion/Irritation | Corrosive to human skin (OECD Test Guideline 439).[5] Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[2][3][5] |

| Respiratory/Skin Sensitization | No data available.[5] |

| Germ Cell Mutagenicity | Ames test: Negative.[5] |

| Carcinogenicity | No data available.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Requirement | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Hand Protection | Wear impervious gloves (e.g., light-weight rubber gloves).[7] |

| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] |

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

-

Ventilation: Use in a well-ventilated area. General exhaust is typically adequate, but if there is a risk of overexposure, a NIOSH-approved respirator should be worn.[7]

-

Safety Stations: Ensure safety showers and eyewash stations are readily accessible and close to the workstation.[3][8]

Handling Procedures

-

Avoid all personal contact, including inhalation.[1]

-

Wash hands thoroughly with soap and water after handling.[1][8]

-

Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[1][7]

-

Keep containers securely sealed when not in use.[1]

Storage Recommendations

Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.

-

Store in a cool, well-ventilated place.[2]

-

Keep container tightly closed.[2]

-

Avoid reaction with oxidizing agents.[1]

-

Recommended storage temperature is -20°C.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 2-Furoic Acid-d3, from receipt to disposal.

Caption: A logical workflow for the safe handling of 2-Furoic Acid-d3.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][8] |

Exposure Response Pathway

The following diagram illustrates the potential routes of exposure and the corresponding immediate first-aid responses.

Caption: Potential exposure routes and immediate first-aid responses.

Considerations for Deuterated Compounds

While the chemical reactivity of 2-Furoic Acid-d3 is expected to be very similar to its non-deuterated counterpart, the presence of deuterium can influence its metabolic fate. Deuteration can sometimes lead to slower metabolism, a phenomenon known as the "kinetic isotope effect."[10] This could potentially alter the pharmacokinetic and toxicokinetic profiles of the compound. Researchers should be mindful of this possibility, although it does not fundamentally change the immediate handling precautions, which are based on the inherent irritant properties of the molecule. The general storage and handling protocols for deuterated standards, which often involve storage at low temperatures to ensure stability, are in line with the recommendations for 2-Furoic Acid.[9][11]

Conclusion

The safe handling of 2-Furoic Acid-d3 necessitates a cautious approach, grounded in the established safety data for 2-Furoic Acid and general principles for managing deuterated compounds. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Furoic acid - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. sdfine.com [sdfine.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2-Furoic Acid-d3 | TRC-F863777-100MG | LGC Standards [lgcstandards.com]

- 10. Deuterated Compounds [simsonpharma.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 2-Furoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Furoic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furoic acid is an organic compound consisting of a furan ring and a carboxylic acid. It is found in various food products and can be a biomarker for the consumption of certain foods, such as beer. In drug development and metabolic research, accurate quantification of small molecules like 2-furoic acid in biological matrices is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of 2-furoic acid, derivatization is typically required to increase its volatility for GC-MS analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as 2-Furoic Acid-d3, is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response.[4][5]

This application note provides a detailed protocol for the quantitative analysis of 2-furoic acid in biological samples (e.g., plasma, urine) using GC-MS with 2-Furoic Acid-d3 as an internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of 2-furoic acid using 2-Furoic Acid-d3 as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and matrix.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µM |

| Limit of Quantification (LOQ) | 0.15 µM |

| Linear Range | 0.15 - 50 µM |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Experimental Protocols

Materials and Reagents

-

2-Furoic Acid (analytical standard)

-

2-Furoic Acid-d3 (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

-

Sodium sulfate (anhydrous)

-

Biological matrix (e.g., plasma, urine)

Sample Preparation

-

Sample Thawing: Thaw frozen biological samples on ice to prevent degradation of analytes.

-

Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma or urine) in a glass tube, add 10 µL of a 100 µM solution of 2-Furoic Acid-d3 in methanol. Vortex for 10 seconds.

-

Acidification: Acidify the sample by adding 10 µL of 1 M HCl to bring the pH to approximately 2-3. This protonates the carboxylic acid for efficient extraction.

-

Liquid-Liquid Extraction (LLE):

-

Add 500 µL of ethyl acetate to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction process with another 500 µL of ethyl acetate and combine the organic layers.

-

-

Drying: Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube, vortexing, and then transferring the supernatant.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).[6]

Derivatization (Silylation)

-

To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature before GC-MS analysis. The resulting solution contains the trimethylsilyl (TMS) derivative of 2-furoic acid and 2-furoic acid-d3.[7][8]

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 25°C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Furoic Acid-TMS: m/z 184 (quantifier), m/z 139 (qualifier)

-

2-Furoic Acid-d3-TMS: m/z 187 (quantifier), m/z 142 (qualifier)

-

Calibration Curve Preparation

-

Prepare a series of calibration standards of 2-furoic acid in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) at concentrations ranging from 0.1 µM to 50 µM.

-

Process each calibration standard in the same manner as the unknown samples, including the addition of the 2-Furoic Acid-d3 internal standard, extraction, and derivatization.

-

Construct a calibration curve by plotting the ratio of the peak area of the 2-furoic acid derivative to the peak area of the 2-Furoic Acid-d3 derivative against the concentration of 2-furoic acid.[9]

Visualization of Experimental Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for this protocol and the metabolic context of 2-furoic acid.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. scioninstruments.com [scioninstruments.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 5. metbio.net [metbio.net]

- 6. organomation.com [organomation.com]

- 7. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Furoic acid, TMS derivative [webbook.nist.gov]

- 9. environics.com [environics.com]

Application Notes and Protocols for the Use of 2-Furoic Acid-d3 as an Internal Standard in Food Matrix Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Furoic Acid-d3 as an internal standard in the quantitative analysis of 2-furoic acid and related furan derivatives in various food matrices. The inclusion of a stable isotope-labeled internal standard is a critical component for accurate and precise quantification, as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.

Introduction

2-Furoic acid is a heterocyclic organic compound that can be found in a variety of thermally processed foods and beverages, including coffee, baked goods, and canned products.[1][2] It is a known precursor to furan, a compound classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[3] Therefore, the accurate quantification of 2-furoic acid in food is essential for food safety assessment, quality control, and for studies investigating the formation of furan.[3][4]

The use of a stable isotope-labeled internal standard, such as 2-Furoic Acid-d3, is the gold standard for quantitative analysis by mass spectrometry.[5][6] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis, thus providing reliable correction for any analyte losses.[5][6]

Analytical Principle

The principle of this method is based on isotope dilution mass spectrometry. A known amount of 2-Furoic Acid-d3 is added to the food sample prior to extraction. The sample is then homogenized, extracted, and purified. The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte (2-furoic acid) and the internal standard (2-Furoic Acid-d3) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 2-furoic acid and a constant concentration of 2-Furoic Acid-d3.

Experimental Workflow

The overall experimental workflow for the analysis of 2-furoic acid in food matrices using 2-Furoic Acid-d3 as an internal standard is depicted in the following diagram.

Caption: Experimental workflow for the quantification of 2-furoic acid.

Detailed Protocols

Materials and Reagents

-

2-Furoic Acid (analytical standard, purity ≥99%)

-

2-Furoic Acid-d3 (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, Mixed-Mode Anion Exchange)

-

Syringe filters (0.22 µm)

Standard Solutions Preparation

-

2-Furoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-furoic acid and dissolve it in 10 mL of methanol.

-

2-Furoic Acid-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Furoic Acid-d3 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-furoic acid stock solution with a mixture of water and methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the 2-Furoic Acid-d3 stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation and Extraction

The following is a general protocol that can be adapted for various food matrices.

-

Homogenization: Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube. For liquid samples, pipette an equivalent volume.

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL 2-Furoic Acid-d3 internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of an appropriate extraction solvent. For many food matrices, a mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid is effective.

-

Vortex the mixture for 1 minute.

-

Sonciate for 15 minutes in an ultrasonic bath.

-

-

Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C.

-

Cleanup (if necessary):

-

For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be required.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes, followed by a column wash and re-equilibration.

-

Injection Volume: 5-10 µL

-

Column Temperature: 30-40°C

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions for 2-furoic acid and 2-Furoic Acid-d3 should be determined by direct infusion of the standard solutions.

-

Example transitions (to be optimized):

-

2-Furoic Acid: m/z 111 -> m/z 67

-

2-Furoic Acid-d3: m/z 114 -> m/z 70

-

-

Method Validation Data

The following table summarizes typical method validation parameters for the analysis of 2-furoic acid. While this data is from a study that did not use 2-Furoic Acid-d3, it provides a strong indication of the expected performance of a well-developed method incorporating a deuterated internal standard.[7] The use of an internal standard is expected to improve the precision and accuracy of the method.

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | >0.999 |

| Limit of Detection (LOD) | 0.10 µg/mL |

| Limit of Quantification (LOQ) | 0.32 µg/mL |

| Intra-day Precision (RSD%) | 0.27% - 0.33% |

| Inter-day Precision (RSD%) | 0.13% - 0.56% |

| Intra-day Accuracy (Recovery%) | 98.77% - 102.72% |

| Inter-day Accuracy (Recovery%) | 98.47% - 102.74% |

Data adapted from a validation study of an HPLC-PDA method for 2-furoic acid in a plant extract.[7]

Data Presentation and Quantification

The concentration of 2-furoic acid in the sample is calculated using the following formula:

Concentration of 2-furoic acid = (Response Ratio_sample / Slope_cal) * (Volume_extract / Weight_sample)

Where:

-

Response Ratio_sample = (Peak Area of 2-furoic acid in sample) / (Peak Area of 2-Furoic Acid-d3 in sample)

-

Slope_cal = The slope of the calibration curve (Response Ratio vs. Concentration of 2-furoic acid)

The results should be reported in µg/g or mg/kg of the food sample.

Conclusion

The use of 2-Furoic Acid-d3 as an internal standard provides a robust and reliable method for the accurate quantification of 2-furoic acid in complex food matrices. The detailed protocol and validation benchmarks presented in these application notes offer a solid foundation for researchers and scientists to implement this methodology in their laboratories for food safety monitoring, quality control, and research applications. The experimental workflow diagram provides a clear visual guide to the entire analytical process.

References

- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]

Application of 2-Furoic Acid-d3 in Pharmacokinetic and Toxicokinetic Studies

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furoic acid is a key metabolite of various furan-containing compounds and a component of many food products. Its accurate quantification in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of parent compounds. 2-Furoic Acid-d3, a stable isotope-labeled derivative of 2-furoic acid, serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.

This document provides a detailed application note and a template protocol for the quantification of 2-furoic acid in plasma and urine using 2-Furoic Acid-d3 as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known amount of 2-Furoic Acid-d3 is added to the biological sample (plasma or urine) at the beginning of the sample preparation process. Following extraction, the analyte (2-furoic acid) and the internal standard (2-Furoic Acid-d3) are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of 2-furoic acid in the sample by referencing a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

2-Furoic Acid (≥98% purity)

-

2-Furoic Acid-d3 (≥98% purity, isotopic purity ≥99%)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Human or animal urine

-

-

Consumables:

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Pipette tips

-

LC vials and caps

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or protein precipitation plates.

-

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is required.

Experimental Protocols

Preparation of Stock and Working Solutions

5.1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-Furoic Acid and 2-Furoic Acid-d3 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and make up to the mark.

-

Store stock solutions at -20°C.

5.1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions of 2-Furoic Acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and quality control samples.

5.1.3. Internal Standard Working Solution (1 µg/mL):

-

Dilute the 2-Furoic Acid-d3 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation for Plasma)

This protocol is a general guideline and may require optimization.

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL 2-Furoic Acid-d3 internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an LC vial for analysis.

Sample Preparation (Dilute-and-Shoot for Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 5,000 rpm for 5 minutes to pellet any precipitate.

-

Pipette 50 µL of the supernatant into a clean tube.

-

Add 10 µL of the 1 µg/mL 2-Furoic Acid-d3 internal standard working solution.

-

Add 440 µL of the mobile phase starting condition.

-

Vortex and transfer to an LC vial for analysis.

LC-MS/MS Method Parameters (Template)

The following are typical starting parameters that must be optimized for the specific instrumentation used.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Suggested Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution (Example) | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions (Hypothetical) | |

| 2-Furoic Acid | Q1: 111.0 m/z -> Q3: 67.0 m/z (quantifier), Q1: 111.0 m/z -> Q3: 41.0 m/z (qualifier) |

| 2-Furoic Acid-d3 | Q1: 114.0 m/z -> Q3: 70.0 m/z |

Note: The MRM transitions provided are hypothetical and must be determined empirically by infusing the pure compounds into the mass spectrometer.

Method Validation (Illustrative Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present the type of data that would be generated.

Table 2: Calibration Curve for 2-Furoic Acid in Plasma (Example)

| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 1 (LLOQ) | 98.5 | 8.2 |

| 5 | 101.2 | 6.5 |

| 25 | 99.8 | 4.1 |

| 100 | 102.5 | 3.5 |

| 500 | 98.9 | 2.8 |

| 1000 | 100.7 | 2.1 |

| 2000 (ULOQ) | 99.3 | 1.9 |

Table 3: Inter- and Intra-Assay Precision and Accuracy for Quality Control Samples (Example)

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |

| Accuracy (%) | Precision (%RSD) | ||

| LLOQ | 1 | 99.1 | 9.5 |

| Low QC | 3 | 101.8 | 7.2 |

| Mid QC | 150 | 98.7 | 4.8 |

| High QC | 1500 | 100.5 | 3.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis in a pharmacokinetic study.

Caption: Workflow for a typical pharmacokinetic study from dosing to data analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the key parameters assessed during bioanalytical method validation.

Caption: Key parameters evaluated during bioanalytical method validation.

Application in Pharmacokinetic and Toxicokinetic Studies